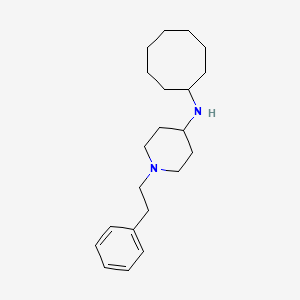
N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine
説明
N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine, commonly known as CPP-115, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the regulation of GABA levels in the brain. CPP-115 has shown promising results in preclinical studies for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
作用機序
CPP-115 works by inhibiting the enzyme N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine transaminase, which is responsible for the breakdown of N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine in the brain. By inhibiting this enzyme, CPP-115 increases the levels of N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine, which is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. This leads to a reduction in seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, CPP-115 has been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of addiction.
実験室実験の利点と制限
One of the main advantages of CPP-115 is its selectivity for N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine transaminase, which allows for a more targeted approach to increasing N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine levels in the brain. Additionally, CPP-115 has a low potential for abuse and dependence, making it a safer alternative to other drugs used to treat neurological disorders. However, there are also some limitations to using CPP-115 in lab experiments. One limitation is the lack of clinical data on its safety and efficacy in humans, which limits its potential for clinical translation. Additionally, CPP-115 has a short half-life, which may limit its effectiveness in some applications.
将来の方向性
There are several future directions for the research and development of CPP-115. One direction is to further investigate its potential therapeutic applications in neurological disorders, including epilepsy, addiction, and anxiety. Additionally, more research is needed to understand the long-term safety and efficacy of CPP-115 in humans. Finally, there is a need for the development of more selective and potent N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine transaminase inhibitors that can be used in conjunction with CPP-115 to achieve greater therapeutic efficacy.
科学的研究の応用
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders. Preclinical studies have shown that CPP-115 can increase N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. It has also shown promising results in reducing drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
N-cyclooctyl-1-(2-phenylethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2/c1-2-7-11-20(12-8-3-1)22-21-14-17-23(18-15-21)16-13-19-9-5-4-6-10-19/h4-6,9-10,20-22H,1-3,7-8,11-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMITWUTMMOHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-benzyl-1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine](/img/structure/B3743198.png)
![N,N-dimethyl-4-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-propen-1-yl)aniline](/img/structure/B3743205.png)
![4-{[benzyl(ethyl)amino]methyl}-N,N-diethylaniline](/img/structure/B3743209.png)

![2,4-dibromo-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B3743213.png)
![2-{[benzyl(ethyl)amino]methyl}-4,6-dibromophenol](/img/structure/B3743215.png)
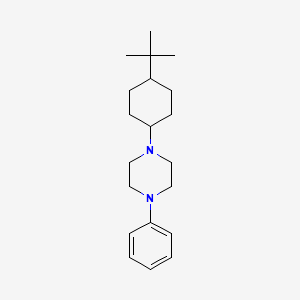
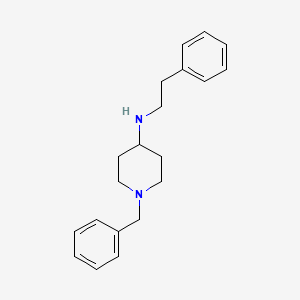

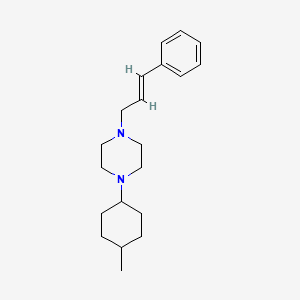
![N-[4-(benzyloxy)-3-methoxybenzyl]-3,4-difluoroaniline](/img/structure/B3743242.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-3-chloro-4-fluoroaniline](/img/structure/B3743251.png)
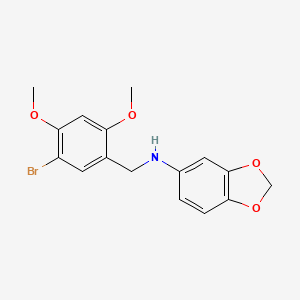
![N-[2-(4-methoxyphenyl)ethyl]-4-phenylcyclohexanamine](/img/structure/B3743277.png)